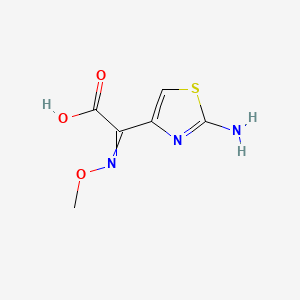
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
概要
説明
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring structure is a key pharmacophore in drug discovery, contributing to the development of various drugs and biologically active agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the reaction of 2-amino-1,3-thiazole with methoxyiminoacetic acid under specific conditions. One common method includes the use of ethyl alcohol as a solvent and a catalytic amount of iodine to facilitate the reaction . Another approach involves the coupling reaction of ethyl (2-amino-1,3-thiazol-4-yl) acetate with sulfonyl chlorides in the presence of 4-dimethylaminopyridine and trimethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors, modulating biochemical pathways and cellular responses .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-Amino-4-methylthiazole: Another derivative with enhanced antimicrobial properties.
2-Amino-5-bromothiazole: Known for its potential as an anticancer agent.
Uniqueness
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid stands out due to its unique methoxyiminoacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11) |
InChIキー |
NLARCUDOUOQRPB-UHFFFAOYSA-N |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














